
The Strategic Role of PEG Linkers in Drug
Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azido-PEG3-S-PEG3-azide

Cat. No.: B3325086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation,

has become a cornerstone in the development of modern therapeutics. PEG linkers, the

versatile molecular bridges that facilitate this conjugation, are instrumental in enhancing the

pharmacokinetic and pharmacodynamic profiles of a wide array of drug molecules, from small

chemical entities to large biologics. This technical guide provides an in-depth exploration of the

core principles of PEG linker technology, offering detailed experimental methodologies and

quantitative insights to inform rational drug design and development.

Fundamental Properties and Advantages of PEG
Linkers
Polyethylene glycol is a polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O−).

Its unique physicochemical properties make it an ideal candidate for bioconjugation in drug

discovery.[1][2]

Enhanced Solubility: The hydrophilic nature of PEG linkers significantly increases the water

solubility of hydrophobic drugs, which can be a major hurdle in formulation and

administration.[2][3][4][5] This is particularly beneficial for small molecule drugs that often

exhibit poor aqueous solubility.[2][4]
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Improved Pharmacokinetics: PEGylation dramatically alters the pharmacokinetic profile of a

drug. The increased hydrodynamic radius of the PEGylated molecule reduces renal

clearance, leading to a significantly prolonged circulation half-life.[1][2][4][6][7][8][9][10] This

allows for less frequent dosing, improving patient compliance.[11]

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" shield around the drug

molecule, masking it from the host's immune system.[1][12] This reduces the risk of an

immune response and the formation of anti-drug antibodies.[5]

Enhanced Stability: PEG linkers protect conjugated molecules from enzymatic degradation,

increasing their stability in biological environments.[5][13][14]

Biocompatibility and Low Toxicity: PEG is well-established as a biocompatible and non-toxic

polymer, with approval from regulatory agencies for various biomedical applications.[1][15]

Types of PEG Linkers: A Structural and Functional
Overview
The versatility of PEG linker technology stems from the ability to synthesize a wide range of

structures with varying functionalities, allowing for tailored applications in drug design.

Monodisperse vs. Polydisperse PEG Linkers:

Monodisperse (or discrete) PEGs (dPEGs) consist of a single, precisely defined number of

ethylene glycol units, resulting in a specific molecular weight.[2][7][14] This uniformity is

crucial for the synthesis of homogeneous drug conjugates with consistent and predictable

properties.

Polydisperse PEGs are a mixture of polymers with a range of molecular weights,

characterized by an average molecular weight.[2][7] While historically used, they can lead

to heterogeneous products, making characterization and ensuring batch-to-batch

consistency challenging.[14]

Linear vs. Branched PEG Linkers:

Linear PEGs are the simplest form, with functional groups at each terminus.
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Branched or Y-shaped PEGs offer a more sterically hindered structure, which can be more

effective at shielding the conjugated molecule.[16] This can lead to increased selectivity

for more sterically available reaction sites on a protein.[16]

Bifunctional PEG Linkers: These linkers possess reactive groups at both ends, enabling the

connection of two different molecules, such as an antibody and a cytotoxic drug in an

antibody-drug conjugate (ADC).[11]

Homobifunctional PEGs have identical reactive groups at each end.[17]

Heterobifunctional PEGs have different reactive groups at each terminus, allowing for

sequential and controlled conjugation of two distinct molecules.[17][18][19] This is

particularly valuable in creating complex bioconjugates.[17]

Cleavable vs. Non-Cleavable PEG Linkers: The choice between a cleavable and non-

cleavable linker is critical for controlling the drug release mechanism.

Cleavable Linkers are designed to break under specific physiological conditions, such as

changes in pH or the presence of specific enzymes found in target tissues (e.g., tumor

microenvironment).[20][21][22] This allows for targeted drug release at the site of action,

minimizing systemic toxicity.[16][20]

Non-Cleavable Linkers form a stable, permanent bond between the drug and the carrier.

[20][21][22] Drug release relies on the degradation of the entire conjugate, often within the

lysosome of the target cell.[22] This approach can offer greater plasma stability.[22]

Quantitative Impact of PEGylation on Drug
Properties
The following tables summarize the quantitative effects of PEGylation on key drug properties,

compiled from various studies.

Table 1: Effect of PEG Molecular Weight on Drug
Solubility
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Drug
PEG Molecular
Weight (Da)

Fold Increase in
Saturated
Solubility

Reference

Simvastatin 6,000 ~2.8 [23]

Simvastatin 12,000 ~2.8 [23]

Simvastatin 20,000 ~2.8 [23]

Ketoprofen 1,000 ~7.3 [4]

Ketoprofen 1,500 ~7.3 [4]

Ketoprofen 2,000 ~7.3 [4]

Table 2: Comparative Pharmacokinetic Parameters of
PEGylated vs. Non-PEGylated Drugs
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Drug/Formu
lation

PEGylated Half-life (t½)
Clearance
(CL)

Volume of
Distribution
(Vd)

Reference

Doxorubicin No 2.082 h 19 L/h 2579.5 L [24]

PEGylated

Liposomal

Doxorubicin

Yes 58.08 h 0.082 L/h 6360 L [24]

Danazol in

Nanoemulsio

n

No
1.09 ± 0.401

h
- - [25]

Danazol in

PEG₂₀₀₀

Nanoemulsio

n

Yes 1.25 ± 0.16 h
5.73 ± 1.34

L/h/kg

6.79 ± 1.19

L/kg
[25]

Danazol in

PEG₅₀₀₀

Nanoemulsio

n

Yes 1.41 ± 0.12 h
5.06 ± 0.951

L/h/kg

4.83 ± 0.93

L/kg
[25]

111In-

Proticles
No - -

0.06 ± 0.01

%ID/g (1h p.i.

in blood)

[17]

111In-PEG-

Proticles
Yes - -

0.23 ± 0.01

%ID/g (1h p.i.

in blood)

[17]

Affibody-

MMAE

Conjugate

(HM)

No 19.6 min - - [15]

Affibody-

PEG₄ₖ-

MMAE

(HP4KM)

Yes (4 kDa)
49 min (2.5-

fold increase)
- - [15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.researchgate.net/profile/Xingwang-Zhang-3/publication/266381223_Effects_of_pharmaceutical_PEGylation_on_drug_metabolism_and_its_clinical_concerns/links/54c896610cf238bb7d0def12/Effects-of-pharmaceutical-PEGylation-on-drug-metabolism-and-its-clinical-concerns.pdf
https://www.researchgate.net/profile/Xingwang-Zhang-3/publication/266381223_Effects_of_pharmaceutical_PEGylation_on_drug_metabolism_and_its_clinical_concerns/links/54c896610cf238bb7d0def12/Effects-of-pharmaceutical-PEGylation-on-drug-metabolism-and-its-clinical-concerns.pdf
https://www.tandfonline.com/doi/full/10.3109/10717544.2013.869275
https://www.tandfonline.com/doi/full/10.3109/10717544.2013.869275
https://www.tandfonline.com/doi/full/10.3109/10717544.2013.869275
https://pubmed.ncbi.nlm.nih.gov/31487537/
https://pubmed.ncbi.nlm.nih.gov/31487537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913616/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Affibody-

PEG₁₀ₖ-

MMAE

(HP10KM)

Yes (10 kDa)

219.5 min

(11.2-fold

increase)

- - [15]

Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG linkers.

Protocol for Amine-Reactive PEGylation of a Protein
(e.g., IgG) using an NHS Ester
Objective: To covalently attach a PEG-NHS ester to primary amine groups (lysine residues and

N-terminus) of a protein.

Materials:

Protein (e.g., IgG) solution (1-10 mg/mL)

PEG-NHS Ester

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO, or

Dimethylformamide, DMF)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

Dialysis or gel filtration equipment for purification

Procedure:

Preparation of Protein Solution: Dissolve the protein in the amine-free buffer at the desired

concentration. If the protein is in a buffer containing primary amines (e.g., Tris), it must be

exchanged into an appropriate buffer via dialysis or desalting.[2][26]
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Preparation of PEG-NHS Ester Solution: Immediately before use, weigh the PEG-NHS ester

and dissolve it in a minimal amount of anhydrous DMSO or DMF to create a concentrated

stock solution (e.g., 10 mM).[2][26] Do not store the reconstituted PEG-NHS ester as the

NHS ester moiety is susceptible to hydrolysis.[2][26]

PEGylation Reaction:

Calculate the required amount of PEG-NHS ester to achieve the desired molar excess

over the protein (a 20-fold molar excess is a common starting point).[2]

Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein

solution while gently stirring.[16] Ensure the final concentration of the organic solvent is

low (typically <10% v/v) to avoid protein denaturation.

Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60

minutes at room temperature.[2][26] Reaction times may need to be optimized depending on

the specific protein and desired degree of PEGylation.[16]

Quenching the Reaction: (Optional but recommended) Add quenching buffer to react with

and consume any unreacted PEG-NHS ester.

Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein

using dialysis, size-exclusion chromatography (SEC), or gel filtration.[2][26]

Characterization: Analyze the purified PEGylated protein to confirm successful conjugation

and determine the degree of PEGylation. Common methods include:

SDS-PAGE: A successful PEGylation will result in a visible increase in the molecular

weight of the protein band compared to the unmodified protein.[1]

HPLC (SEC and RP-HPLC): Can be used to assess the molecular weight distribution and

purity of the conjugate.[22]

Mass Spectrometry (MALDI-TOF or LC-MS): Provides a more precise determination of the

molecular weight and the number of attached PEG chains.[22]
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General Protocol for the Synthesis of a
Heterobifunctional PEG Linker (α-azide-ω-hydroxyl PEG)
Objective: To synthesize a PEG linker with an azide group at one end and a hydroxyl group at

the other, which can be further functionalized.

Materials:

α-Tosyl-ω-hydroxyl PEG

Sodium azide (NaN₃)

Anhydrous Dimethylformamide (DMF)

Dichloromethane (DCM)

Brine

Anhydrous sodium sulfate

Diethyl ether

Rotary evaporator

Magnetic stirrer and stir bar

Round bottom flask

Inert gas supply (Argon or Nitrogen)

Procedure:

Reaction Setup: In a dry round bottom flask under an inert atmosphere, dissolve α-Tosyl-ω-

hydroxyl PEG and sodium azide in anhydrous DMF.[13][18]

Reaction: Stir the mixture overnight at an elevated temperature (e.g., 90 °C).[13][18]

Work-up:
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After cooling to room temperature, filter the reaction mixture.

Remove the DMF under reduced pressure using a rotary evaporator.[13][18]

Dissolve the crude product in DCM and wash it sequentially with brine and water.[13][18]

Dry the organic layer over anhydrous sodium sulfate.[13][18]

Precipitation and Isolation:

Reduce the volume of the organic layer by rotary evaporation.

Precipitate the product by adding the concentrated solution dropwise into cold diethyl

ether with stirring.[13][18]

Collect the precipitated α-azide-ω-hydroxyl PEG by filtration and dry it under a vacuum.

[13][18]

Characterization: Confirm the structure and purity of the synthesized linker using techniques

such as ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.[19]

Signaling Pathways and Experimental Workflows
PEGylated drugs, particularly in oncology, often target key signaling pathways that regulate cell

growth, proliferation, and survival.

Key Signaling Pathways in Cancer Targeted by
PEGylated Therapeutics
Many PEGylated cancer therapeutics, including antibody-drug conjugates, are designed to

interfere with critical signaling cascades within cancer cells. Two of the most frequently targeted

pathways are the PI3K/AKT/mTOR and the Ras/MAPK pathways.[10][27] These pathways are

often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[10]
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Figure 1. Simplified diagram of the PI3K/AKT and Ras/MAPK signaling pathways.
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Experimental Workflow for In Vitro Efficacy Evaluation
of a PEGylated Drug
This workflow outlines the typical steps for assessing the efficacy of a newly developed

PEGylated therapeutic in a laboratory setting.

Start: Synthesized
PEGylated Drug

1. Cell Line Selection
& Culture

2. Cytotoxicity Assay
(e.g., MTT Assay)

3. Apoptosis Assay
(e.g., Annexin V Staining)

4. Cell Cycle Analysis
(e.g., Flow Cytometry)

5. Target Engagement &
Pathway Analysis

(e.g., Western Blot)

6. Data Analysis
(IC50, etc.)

End: Efficacy Profile

Click to download full resolution via product page

Figure 2. General workflow for in vitro evaluation of a PEGylated drug.

Experimental Workflow for In Vivo Pharmacokinetic
Study
This workflow illustrates the key stages in evaluating the pharmacokinetic profile of a

PEGylated drug in an animal model.
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Start: PEGylated Drug
Candidate

1. Animal Model Selection
& Acclimation

2. Drug Administration
(e.g., IV injection)

3. Serial Blood Sampling
(at defined time points)

4. Tissue Harvesting
(optional, for biodistribution)

5. Bioanalysis of Samples
(e.g., LC-MS/MS, ELISA)

6. Pharmacokinetic Modeling
(t½, CL, Vd, AUC)

End: Pharmacokinetic
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Figure 3. General workflow for an in vivo pharmacokinetic study.

Challenges and Future Perspectives
Despite the significant advantages, the use of PEG linkers is not without its challenges. The

potential for the generation of anti-PEG antibodies is a growing concern, as this can lead to
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accelerated clearance of the drug and potential hypersensitivity reactions.[8][12][28]

Furthermore, the "stealth" effect of PEG can sometimes hinder the uptake of the drug by target

cells.[12]

Future research is focused on developing next-generation PEG linkers and alternative

polymers to address these limitations. This includes the design of biodegradable linkers and

polymers with reduced immunogenicity. As our understanding of the structure-property

relationships of PEG linkers continues to grow, so too will our ability to design more

sophisticated and effective drug delivery systems. The continued innovation in PEG linker

technology underscores its enduring importance in advancing the frontiers of drug discovery

and development.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

3. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid
Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

4. Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions
Containing Ketoprofen [mdpi.com]

5. brieflands.com [brieflands.com]

6. tandfonline.com [tandfonline.com]

7. confluore.com [confluore.com]

8. peg.bocsci.com [peg.bocsci.com]

9. researchgate.net [researchgate.net]

10. mdpi.com [mdpi.com]

11. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://peg.bocsci.com/resources/pharmacokinetics-and-bioanalysis-of-pegylated-drugs.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://www.chromatographyonline.com/view/analytical-methods-characterize-and-quantify-peg-and-pegylated-biopharmaceuticals
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_PEGylation_using_Amine_Reactive_PEGylating_Agents.pdf
https://www.benchchem.com/product/b3325086?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_PEGylation_using_Amine_Reactive_PEGylating_Agents.pdf
https://axispharm.com/protocol-for-peg-nhs-reagents/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3813355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3813355/
https://www.mdpi.com/2073-4360/15/7/1758
https://www.mdpi.com/2073-4360/15/7/1758
https://brieflands.com/journals/ijpr/articles/125605
https://www.tandfonline.com/doi/full/10.1080/10717540600814402
http://www.confluore.com/usr/uploads/3/202009/5PEG%20NHS%20Ester%20Protocol.pdf
https://peg.bocsci.com/resources/pharmacokinetics-and-bioanalysis-of-pegylated-drugs.html
https://www.researchgate.net/publication/350121068_Signaling_Pathways_in_Cancer_Therapeutic_Targets_Combinatorial_Treatments_and_New_Developments
https://www.mdpi.com/2073-4409/10/3/659
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_A_Step_by_Step_Guide_to_PEGylating_Peptides_and_Proteins.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol)
Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC
[pmc.ncbi.nlm.nih.gov]

13. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable
Functionality for Subsequent Pegylation | MDPI [mdpi.com]

14. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates -
PMC [pmc.ncbi.nlm.nih.gov]

16. Protocol for Protein PEGylation [jenkemusa.com]

17. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study -
PubMed [pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. pubs.acs.org [pubs.acs.org]

20. files.core.ac.uk [files.core.ac.uk]

21. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and
Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare
[acs.figshare.com]

22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC
[pmc.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. researchgate.net [researchgate.net]

25. tandfonline.com [tandfonline.com]

26. broadpharm.com [broadpharm.com]

27. pubs.acs.org [pubs.acs.org]

28. chromatographyonline.com [chromatographyonline.com]

To cite this document: BenchChem. [The Strategic Role of PEG Linkers in Drug Discovery: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3325086#role-of-peg-linkers-in-drug-discovery]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562135/
https://www.mdpi.com/2073-4360/4/1/561
https://www.mdpi.com/2073-4360/4/1/561
https://www.protocols.io/workspaces/biopharma-peg/news/monodispersed-peg-linkers-enhance-antibodydrug
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913616/
https://jenkemusa.com/application-instructions-for-y-nhs-40k-for-amine-pegylation
https://pubmed.ncbi.nlm.nih.gov/31487537/
https://pubmed.ncbi.nlm.nih.gov/31487537/
https://www.researchgate.net/publication/276041889_Versatile_Route_to_Synthesize_Heterobifunctional_Polyethylene_glycol_of_Variable_Functionality_for_Subsequent_Pegylation
https://pubs.acs.org/doi/abs/10.1021/bc700152j
https://files.core.ac.uk/download/pdf/82398883.pdf
https://acs.figshare.com/collections/PEGylation_of_Dipeptide_Linker_Improves_Therapeutic_Index_and_Pharmacokinetics_of_Antibody-Drug_Conjugates/7634482
https://acs.figshare.com/collections/PEGylation_of_Dipeptide_Linker_Improves_Therapeutic_Index_and_Pharmacokinetics_of_Antibody-Drug_Conjugates/7634482
https://acs.figshare.com/collections/PEGylation_of_Dipeptide_Linker_Improves_Therapeutic_Index_and_Pharmacokinetics_of_Antibody-Drug_Conjugates/7634482
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930235/
https://www.researchgate.net/publication/258703769_The_Effect_of_PEG_Molecular_Weights_on_Dissolution_Behavior_of_Simvastatin_in_Solid_Dispersions
https://www.researchgate.net/profile/Xingwang-Zhang-3/publication/266381223_Effects_of_pharmaceutical_PEGylation_on_drug_metabolism_and_its_clinical_concerns/links/54c896610cf238bb7d0def12/Effects-of-pharmaceutical-PEGylation-on-drug-metabolism-and-its-clinical-concerns.pdf
https://www.tandfonline.com/doi/full/10.3109/10717544.2013.869275
https://broadpharm.com/protocol_files/peg_nhs
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02244
https://www.chromatographyonline.com/view/analytical-methods-characterize-and-quantify-peg-and-pegylated-biopharmaceuticals
https://www.benchchem.com/product/b3325086#role-of-peg-linkers-in-drug-discovery
https://www.benchchem.com/product/b3325086#role-of-peg-linkers-in-drug-discovery
https://www.benchchem.com/product/b3325086#role-of-peg-linkers-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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